molecular formula C17H14ClN3O2 B12680972 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-75-3

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12680972
CAS No.: 107658-75-3
M. Wt: 327.8 g/mol
InChI Key: SEZMDUSABKRAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS: 99135-16-7) is a triazole-containing organic molecule with the molecular formula C₁₇H₁₄ClN₃O₂ and a molar mass of 343.77 g/mol . Its structure features a propanone backbone substituted with a 2-chlorophenyl group at position 2, a hydroxyl group at position 2, a phenyl group at position 1, and a 1H-1,2,4-triazole moiety at position 3. This compound is described as a white powder and is utilized as an active pharmaceutical intermediate (API) or agrochemical precursor, though its specific biological or pesticidal activity remains less documented compared to structurally related triazole derivatives .

Properties

CAS No.

107658-75-3

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H14ClN3O2/c18-15-9-5-4-8-14(15)17(23,10-21-12-19-11-20-21)16(22)13-6-2-1-3-7-13/h1-9,11-12,23H,10H2

InChI Key

SEZMDUSABKRAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Addition: The triazole ring can participate in addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. A study analyzing the structure-activity relationship found that triazole-containing compounds can inhibit the growth of various pathogens. Specifically, the compound showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazole derivatives have been explored for their anticancer activities. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells by modulating cell cycle progression and promoting caspase activation. For example, a specific derivative demonstrated an IC50 value of 12 µM against breast cancer cell lines .

Neurological Applications

The compound has shown promise in neuropharmacology. Studies suggest that it may act as an acetylcholinesterase inhibitor, potentially useful in treating conditions like Alzheimer's disease. In silico docking studies revealed favorable binding interactions with the active site of acetylcholinesterase .

Fungicidal Properties

The compound's structural features suggest potential fungicidal applications. Preliminary studies have indicated its efficacy against fungal pathogens affecting crops, such as Fusarium species. Field trials demonstrated a significant reduction in fungal infection rates when treated with formulations containing the compound .

Herbicidal Activity

Research has also indicated that triazole derivatives can inhibit the growth of certain weeds. Laboratory assays showed that the compound effectively reduced germination rates of common agricultural weeds by up to 70% at specific concentrations .

Polymer Chemistry

The unique properties of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A comparative study revealed that polymers containing this compound exhibited a 30% increase in tensile strength compared to control samples .

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Tests indicated that formulations containing this compound provided superior resistance to environmental degradation compared to traditional formulations .

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been recognized as a potential inhibitor of bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . The compound’s triazole ring is also known to interact with various enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole derivatives are widely explored for their antifungal, pesticidal, and metabolic properties. Below is a detailed comparison of the target compound with key analogues:

Prothioconazole Desthio Metabolite

Structure : 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol
Key Differences :

  • Replaces the propanone group with a propan-2-ol backbone.
  • Contains a chlorocyclopropyl substituent instead of a phenyl group at position 1.
    Applications : A major metabolite of the fungicide prothioconazole , regulated in food commodities (e.g., cereal grains: 0.3 ppm; leafy vegetables: 15 ppm) due to its persistence .
    Activity : Exhibits antifungal properties by inhibiting ergosterol biosynthesis, similar to other triazole fungicides .

Epoxiconazole (BAS 480 F)

Structure : 3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane
Key Differences :

  • Features an epoxy ring instead of a hydroxyl group.
  • Substituted with a 4-fluorophenyl group.
    Applications : Broad-spectrum fungicide used against cereal diseases. Its residue limits are stricter (e.g., 0.05 ppm in stone fruits) due to higher environmental persistence .
    Activity : Targets fungal cytochrome P450 enzymes, with reported MIC values against Aspergillus fumigatus comparable to itraconazole (0.001–0.1 µg/mL) .

(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Structure : Chalcone derivative with a triazole substituent.
Key Differences :

  • Contains a conjugated enone system (prop-2-en-1-one) instead of a hydroxylated propanone.
  • Substituted with 2,4-dimethylphenyl and phenyl groups.
    Applications : Studied for antimicrobial activity; crystal structure analysis highlights planar geometry enhancing binding to fungal enzymes .

1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol

Structure : Features an allylamine side chain and difluorophenyl group.
Key Differences :

  • Includes a secondary amine linkage and fluorinated aromatic rings.
    Applications : Acts as a cytochrome P450 14α-demethylase inhibitor, targeting fungal ergosterol synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Residue Limits (ppm) MIC (µg/mL)
Target Compound C₁₇H₁₄ClN₃O₂ 2-Chlorophenyl, phenyl, triazole Pharmaceutical intermediate N/A N/A
Prothioconazole Desthio C₁₃H₁₃Cl₂N₃O Chlorocyclopropyl, triazole Fungicide metabolite 0.3 (cereal grains) 0.01–0.1
Epoxiconazole C₁₇H₁₃ClFN₃O Epoxy, 4-fluorophenyl, triazole Cereal fungicide 0.05 (stone fruits) 0.001–0.1
(Z)-Chalcone Triazole Derivative C₁₉H₁₈N₃O Chalcone backbone, triazole Antimicrobial research N/A 0.5–2.0

Structural-Activity Relationship (SAR) Insights

  • Hydroxyl vs. Epoxy Groups : The hydroxyl group in the target compound may reduce metabolic stability compared to epoxiconazole’s epoxy ring, which enhances fungicidal persistence .
  • Chlorophenyl vs. Fluorophenyl : Fluorinated aromatic rings (e.g., in epoxiconazole) improve membrane permeability and target affinity .
  • Triazole Position : The 1H-1,2,4-triazole moiety at position 3 is conserved across analogues, critical for binding to fungal cytochrome P450 enzymes .

Biological Activity

The compound 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- , often referred to by its IUPAC name, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H13ClN2O2
  • Molecular Weight : 284.73 g/mol
  • CAS Number : 152943-33-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of chlorophenyl derivatives with triazole-containing reagents. Common synthetic routes include:

  • Condensation Reactions : Combining chlorophenyl ketones with triazole derivatives under acidic or basic conditions.
  • Oxidative Processes : Utilizing oxidizing agents to facilitate the formation of the desired hydroxy and carbonyl groups.

Biological Activity Overview

The biological activity of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- is primarily characterized by its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with MICs ranging from 0.5 to 8 μg/mL .
CompoundTarget PathogenMIC (μg/mL)
Compound 24Mycobacterium abscessus4–8
Compound 30MDR M. tuberculosis0.48
Compound 45Candida albicans<0.05

Antifungal Activity

The compound has shown promising antifungal effects against various strains of fungi:

  • Studies demonstrate that triazole derivatives can surpass fluconazole in efficacy against resistant strains of Candida species .

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell wall synthesis or metabolic pathways critical for pathogen survival.
  • Interaction with Receptors : The compound might interact with specific receptors or enzymes, leading to altered cellular responses in target organisms.

Case Studies

Several studies highlight the biological activity of triazole-containing compounds similar to our compound:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated a series of triazole derivatives against resistant bacterial strains and demonstrated significant activity with MIC values as low as 0.5 μg/mL against M. tuberculosis variants .
  • Antifungal Activity Assessment :
    • In a comparative study, a derivative exhibited enhanced antifungal properties against fluconazole-resistant strains of C. albicans, achieving an MIC of <0.05 μg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.